molecular formula C9H11NO3S B8315617 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene

1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene

Cat. No.: B8315617
M. Wt: 213.26 g/mol
InChI Key: AQDOAANXLPLOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a methoxy group, a methylsulfanylmethyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene typically involves the following steps:

    Thioether Formation: The methylsulfanylmethyl group is introduced via a thioetherification reaction, where a suitable thiol (e.g., methylthiol) reacts with a halomethyl derivative of the nitrobenzene compound.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically involving the reaction of a suitable methoxy precursor with the nitrobenzene derivative.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high yield and selectivity. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and residence time, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy and methylsulfanylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pressure conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

1-Methoxy-2-methylsulfanylmethyl-4-nitrobenzene can be compared with similar compounds such as:

    1-Methoxy-4-nitrobenzene: Lacks the methylsulfanylmethyl group, leading to different chemical properties and reactivity.

    2-Methylsulfanylmethyl-4-nitrobenzene: Lacks the methoxy group, resulting in different interactions and applications.

    4-Nitroanisole:

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-methoxy-2-(methylsulfanylmethyl)-4-nitrobenzene

InChI

InChI=1S/C9H11NO3S/c1-13-9-4-3-8(10(11)12)5-7(9)6-14-2/h3-5H,6H2,1-2H3

InChI Key

AQDOAANXLPLOIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium thiomethoxide (0.469 g) was added to a solution of 2-methoxy-5-nitrobenzyl bromide (1.5 g) in dimethylformamide (25 ml). The mixture was stirred for 16 h, solvent removed at reduced pressure and the residue dissolved in ethyl acetate and washed with water and brine, dried (Na2SO4) and solvent removed at reduced pressure to give the title compound (1.2 g) as a yellow solid
Quantity
0.469 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.